

# Benchmarking Hsd17B13-IN-39 against INI-822 and other clinical candidates

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Compound of Interest

Compound Name: Hsd17B13-IN-39

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# Benchmarking Hsd17B13 Inhibitors: A Comparative Guide for Researchers

A detailed comparison of **Hsd17B13-IN-39**, INI-822, and other clinical candidates targeting the genetically validated liver disease target, 17β-hydroxysteroid dehydrogenase 13 (HSD17B13).

The pursuit of effective therapeutics for chronic liver diseases such as metabolic dysfunction-associated steatohepatitis (MASH), formerly known as non-alcoholic steatohepatitis (NASH), has intensified the focus on genetically validated targets. Among these,  $17\beta$ -hydroxysteroid dehydrogenase 13 (HSD17B13) has emerged as a promising candidate. Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progressing from simple steatosis to more severe forms of liver disease, including MASH, fibrosis, and cirrhosis.[1] This has spurred the development of various inhibitory modalities aimed at mimicking this protective effect. This guide provides a comparative overview of **Hsd17B13-IN-39**, the clinical candidate INI-822, and other notable clinical-stage inhibitors, offering a resource for researchers and drug developers in the field.

### **Small Molecule Inhibitors: A Comparative Look**

Small molecule inhibitors offer the potential for oral administration, a significant advantage for chronic diseases like MASH. Here, we compare the publicly available data for **Hsd17B13-IN-39**, INI-822, and another well-characterized preclinical compound, BI-3231.



Data Presentation: Quantitative Comparison of HSD17B13 Small Molecule Inhibitors



Compoun	Target	Туре	Potency (IC50/Ki)	Selectivit y	Develop ment Stage	Key Features
Hsd17B13- IN-39	HSD17B13	Small Molecule Inhibitor	Data not publicly available	Data not publicly available	Research	Identified as an inhibitor for research purposes. [2]
INI-822	HSD17B13	Small Molecule Inhibitor	Low nM potency[3]	>100-fold selectivity over other HSD17B family members[3	Phase 1 Clinical Trial for MASH[4]	Orally delivered; has a half- life suitable for once- daily dosing.[5] [6]
BI-3231	HSD17B13	Small Molecule Inhibitor	hHSD17B1 3 IC50: 1 nMmHSD1 7B13 IC50: 13 nMKi: 0.7 nM[7]	Highly selective against HSD17B11 (IC50 > 10 μM)[8][9]	Preclinical (Chemical Probe)	Potent and selective tool compound; binding is NAD+ dependent. [9][10]
Compound 32	HSD17B13	Small Molecule Inhibitor	IC50: 2.5 nM[11]	Highly selective	Preclinical	Demonstra tes a liver- targeting profile and in vivo anti- MASH effects in mouse models. [11]



Note: "h" refers to human, and "m" refers to mouse.

### **RNAi Therapeutics: Silencing the Target**

An alternative approach to inhibiting HSD17B13 is through RNA interference (RNAi), which reduces the expression of the HSD17B13 protein. These therapeutics are typically administered via subcutaneous injection.

Data Presentation: HSD17B13 RNAi Clinical Candidates

Compound	Target	Туре	Efficacy	Developme nt Stage	Key Features
GSK4532990 (ARO-HSD)	HSD17B13 mRNA	RNAi Therapeutic	>90% mean knockdown of hepatic HSD17B13 mRNA at a 200 mg dose. [12]	Phase 2b Clinical Trial for NASH[13]	Hepatocyte- specific delivery; potential for quarterly or monthly dosing.[12]
Rapirosiran (ALN-HSD)	HSD17B13 mRNA	RNAi Therapeutic	Dose- dependent reduction in liver HSD17B13 mRNA, with a median reduction of 78% at 6 months in the 400 mg group.[14]	Phase 1 Clinical Trial for MASH completed[14 ]	Subcutaneou sly administered; encouraging safety and tolerability profile.[14]

### **Signaling Pathways and Experimental Workflows**

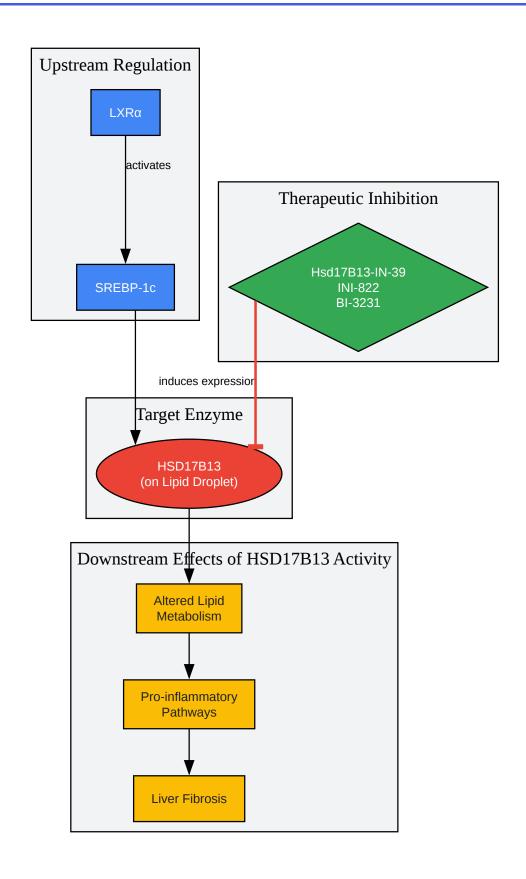
To understand the context of HSD17B13 inhibition, it is crucial to visualize its signaling pathway and the experimental workflows used to characterize these inhibitors.



#### **HSD17B13 Signaling Pathway**

HSD17B13 is a lipid droplet-associated protein primarily expressed in hepatocytes.[15] Its expression is induced by the liver X receptor- $\alpha$  (LXR $\alpha$ ) via the sterol regulatory element-binding protein-1c (SREBP-1c).[16] The enzyme is involved in lipid metabolism, and its inhibition is thought to be protective against liver damage.[1]





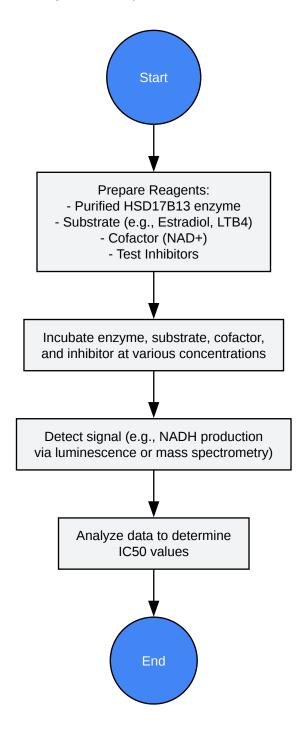
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Caption: Simplified HSD17B13 signaling pathway and point of therapeutic intervention.



#### **Experimental Workflow: HSD17B13 Enzymatic Assay**

The potency of small molecule inhibitors is typically determined using an in vitro enzymatic assay. This workflow outlines the general steps involved in such an assay.



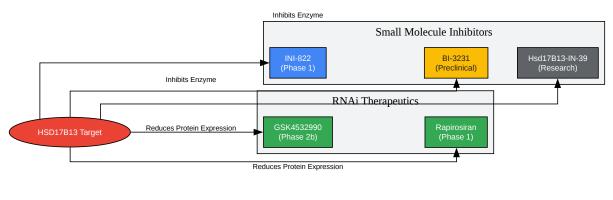
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Caption: General workflow for an HSD17B13 in vitro enzymatic assay.



## **Logical Relationship: Comparison of HSD17B13 Inhibitor Modalities**

Different therapeutic approaches to targeting HSD17B13 have distinct characteristics and are at different stages of development.



Inhibits Enzyme

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